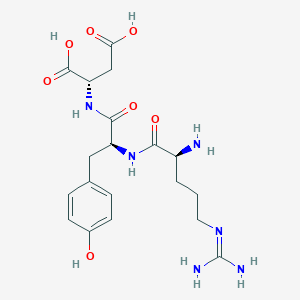
2-Aminobenzoxazol
Descripción general
Descripción
2-Aminobenzoxazole is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring, with an amino group attached to the second carbon of the oxazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and material science .
Aplicaciones Científicas De Investigación
2-Aminobenzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored for its potential as an antifungal agent against phytopathogenic fungi.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
2-Aminobenzoxazole has been identified as a potent antagonist of the 5-HT3 receptor , which is a promising target for the treatment of Alzheimer’s disease and schizophrenia . It has also been found to have significant antifungal activity against various phytopathogenic fungi .
Mode of Action
It is believed to interact with its targets, such as the 5-ht3 receptor, leading to changes in the receptor’s function . In the case of its antifungal activity, it is thought to disrupt the normal growth of fungi, although the exact mechanism is still under investigation .
Biochemical Pathways
2-Aminobenzoxazole is synthesized from 2-aminophenols and isothiocyanates . It is used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities .
Pharmacokinetics
Its synthesis has been achieved using environmentally friendly solvents under mild conditions , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 2-Aminobenzoxazole’s action depend on its target. As a 5-HT3 receptor antagonist, it may help alleviate symptoms of neurological disorders like Alzheimer’s disease and schizophrenia . As an antifungal agent, it has shown excellent and broad-spectrum antifungal activities against all tested fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminobenzoxazole. For instance, the compound’s synthesis has been achieved using an electrochemical method with NaI and NaCl as catalysts, suggesting that the reaction environment can significantly impact the compound’s production
Análisis Bioquímico
Biochemical Properties
2-Aminobenzoxazole has been found to interact with various biomolecules, exhibiting excellent and broad-spectrum antifungal activities against phytopathogenic fungi
Cellular Effects
2-Aminobenzoxazole has shown significant effects on various types of cells. Particularly, it has displayed potent antifungal activity, with an EC50 value of 1.48–16.6 µg/mL, which is superior to the positive control hymexazol . It influences cell function by inhibiting the growth of fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminobenzoxazole have been observed over time. It has shown excellent and broad-spectrum antifungal activities in both in vitro and in vivo antifungal experiments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Aminobenzoxazole can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with cyanogen bromide in methanol, followed by basification with sodium hydroxide . Another method includes the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production of 2-aminobenzoxazole often involves the use of efficient and scalable synthetic routes. For instance, the reaction of 2-aminophenol with various electrophilic agents like aldehydes and acids under controlled conditions is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminobenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant biological and chemical properties .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Aminobenzimidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness: 2-Aminobenzoxazole is unique due to its specific biological activities and the ease with which it can be synthesized and modified. Its derivatives often exhibit superior antifungal and antimicrobial activities compared to similar compounds .
Propiedades
IUPAC Name |
1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBLHOJFMBOCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196603 | |
| Record name | Benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4570-41-6 | |
| Record name | 2-Benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004570416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)





![3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)](/img/structure/B146048.png)






